molecular formula C9H5F3N2O2 B1486427 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid CAS No. 959236-70-5

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

Cat. No. B1486427
M. Wt: 230.14 g/mol
InChI Key: AAQQEWUHMVGQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a chemical compound that contains a trifluoromethyl group. Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals1. However, specific information about this compound is not readily available.



Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound1. However, the specific synthesis process for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is not found in the search results.



Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is not explicitly mentioned in the search results. However, the trifluoromethyl group is a functional group that has the formula -CF32.



Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates3. However, specific chemical reactions involving 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid are not found in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid are not found in the search results.


Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The structural aspects of fluorinated indazoles, including 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid, have been extensively studied to understand the impact of fluorine substitution on their supramolecular architecture. For instance, research has demonstrated that the replacement of a hydrogen atom with a fluorine atom in NH-indazoles leads to significant changes in their crystal structure and supramolecular interactions. These compounds, including 3-trifluoromethyl-1H-indazole, exhibit unique crystallization behaviors, forming catemers and helices, which are the first examples of indazoles crystallizing in such forms. This study highlights the importance of supramolecular interactions, like hydrogen bonds and aromatic interactions, in determining the crystalline properties of these compounds (Teichert et al., 2007).

Synthetic Building Blocks

7-Substituted or 3,7-disubstituted 1H-indazoles, including those derived from 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid, serve as potent building blocks for the synthesis of novel indazole scaffolds. The efficient synthesis of these compounds, facilitated by palladium cross-coupling reactions, illustrates their utility in creating diverse indazole derivatives. This approach provides a versatile toolkit for chemists to develop new compounds with potential applications in medicinal chemistry and material science (Cottyn et al., 2007).

Molecular Fluorescence

The development of highly fluorescent dyes incorporating the indazole structure, such as those based on 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid, represents another area of research application. These compounds, featuring conformationally restrained pyrazolylpyrene chromophores, exhibit bright fluorescence and are of interest for sensing applications in strongly acidic environments. Their behavior as weak bases and the substantial changes in their emission spectra upon protonation demonstrate their potential in the development of new fluorescent probes (Wrona-Piotrowicz et al., 2022).

Coordination Polymers

Research into the coordination chemistry of 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid has led to the synthesis of novel coordination polymers. For example, sodium and lithium one-dimensional coordination polymers with this acid have been synthesized, revealing insights into their crystal structures, vibrational spectra, and electronic properties through DFT calculations. These studies provide foundational knowledge for the design of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Szmigiel-Bakalarz et al., 2020).

Safety And Hazards

The safety data sheet for a related compound suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation4. However, specific safety and hazard information for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is not found in the search results.


Future Directions

The future directions for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid are not found in the search results.


Please note that this analysis is based on the information available in the search results and may not be comprehensive or accurate. For detailed and accurate information, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

7-(trifluoromethyl)-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQQEWUHMVGQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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